tert-Butyl 2-Naphthyl sulfide
Description
Properties
IUPAC Name |
2-tert-butylsulfanylnaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16S/c1-14(2,3)15-13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFLSSVJITYCOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-Naphthyl sulfide typically involves the reaction of 2-naphthyl thiol with tert-butyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base to deprotonate the thiol, followed by nucleophilic substitution with tert-butyl bromide or chloride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-efficiency.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (SEAr)
The tert-butyl group exerts a strong steric and electronic directing effect. In reactions with triflic anhydride, the aryl substituent directs electrophilic attack to the β-position of the naphthyl ring, forming 1,1-diaryl motifs (Scheme 23 in ).
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Key Observation : Electron-withdrawing groups (e.g., p-CF₃) on the aryl ring disrupt reactivity, leading to complex mixtures.
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Example : Intramolecular cyclization of 108 yields phenanthrene 109 via a 1,2-carbon shift in intermediate 110 .
Oxidation Reactions
tert-Butyl 2-naphthyl sulfide can undergo stereoselective oxidation to sulfoxides or sulfones under controlled conditions.
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Enzymatic Oxidation : Chloroperoxidase (CPO) with H₂O₂ oxidizes sulfides to sulfoxides with up to 96% ee (Scheme 23 in ).
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Chemical Oxidation : Treatment with oxalyl chloride or TMSOTf activates the sulfide, enabling α-functionalization (e.g., acetoxylation or triflation) (Scheme 22a in ).
| Oxidizing Agent | Product | Yield (%) | ee (%) | Source |
|---|---|---|---|---|
| CPO/H₂O₂ | Sulfoxide (S-config) | 95 | 96 | |
| TMSOAc | β-Acetoxysulfide | 62 | – |
Nucleophilic Substitution
The bulky tert-butyl group disfavors SN1 mechanisms, favoring SN2 or SN2' pathways.
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SN2 vs. SN2' Selectivity : For methylthiolate, ΔΔG‡ = 2.3 kcal/mol corresponds to a 96:4 ratio of SN2:SN2' products (Table 1 in ).
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Steric Effects : Bulky nucleophiles (e.g., cyclohexylthiol) fail to react due to steric hindrance .
Acid-Mediated Decomposition
Under acidic conditions, tert-butyl 2-naphthyl sulfide cleaves to form thiols or disulfides.
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Example : Reaction with toluene sulfonic acid and H₂S at 93–98°C yields thio-2-naphthol (44%) and dinaphthyl sulfide (13%) (Example 11 in ).
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Mechanism : Likely proceeds via thiol intermediate formation followed by oxidation to disulfides .
Conjugate Addition Reactions
In the presence of tetrabutylammonium bromide (TBAB), sulfinyl anions generated from sulfinates attack p-quinone methides (p-QMs) regioselectively.
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Mechanism : Sulfur-centered anion 6 attacks p-QM 2 , driven by aromatization (Scheme in ).
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Scope : Compatible with methyl- and aryl-substituted vinyl sulfoxides but fails with bulky groups (e.g., cyclohexyl) .
Thermal Rearrangements
Heating in the presence of Lewis acids (e.g., TMSOTf) induces sigmatropic shifts or cyclizations.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis: tert-Butyl 2-naphthyl sulfide serves as a versatile building block for synthesizing various organic compounds, including naphthyl ethers and other sulfides. Its unique structure allows for functionalization, making it valuable in synthetic organic chemistry .
- Ligand in Coordination Chemistry: The compound can act as a ligand in coordination complexes, facilitating the study of metal interactions and catalysis.
Biological Applications
- Antimicrobial Properties: Research indicates that derivatives of this compound exhibit antimicrobial activities. Studies have shown that modifications to the sulfide structure can enhance efficacy against various pathogens .
- Anticancer Potential: Preliminary studies suggest that certain derivatives may possess anticancer properties, warranting further investigation into their mechanisms of action and therapeutic potential .
Medicinal Chemistry
- Therapeutic Agent Exploration: The structural properties of this compound make it a candidate for drug development. Ongoing research aims to explore its potential therapeutic effects and optimize its biological activity through structural modifications .
Case Studies and Research Findings
A review of literature highlights several significant findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of tert-Butyl 2-Naphthyl sulfide involves its ability to interact with various molecular targets through its sulfide group. This interaction can lead to the formation of reactive intermediates that can modify biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of tert-butyl 2-naphthyl sulfide with analogous sulfur-containing compounds, focusing on molecular properties, applications, and research findings.
Structural and Molecular Properties
Functional and Application Differences
- These compounds were designed to mimic Ex-RAD but avoid patent conflicts, highlighting the importance of the naphthyl moiety in biological activity . In contrast, di-tert-butyl sulfide lacks aromatic components, limiting its utility in radiation protection but making it a candidate for organic synthesis due to its stability .
- Microbial Interactions: Compounds like (2-naphthyl)methanol (a metabolite with a naphthyl group) show enrichment in symbiotic microbial systems, suggesting that this compound’s aromatic structure may influence biodegradation pathways or microbial metabolism .
Synthetic Utility :
Reactivity and Stability
- Oxidation Sensitivity :
- Sulfides like di-tert-butyl sulfide can oxidize to sulfoxides or sulfones, altering their electronic properties. The tert-butyl group in this compound may slow oxidation compared to less hindered analogs .
- Sulfinamides (e.g., 2-methyl-2-propanesulfinamide) are more resistant to oxidation, emphasizing functional group-dependent stability .
Research Findings and Gaps
Anti-Radiation Agents :
- Metabolic Pathways: Microbial studies () indicate that aromatic precursors like styrene or benzoate are metabolized into derivatives such as (2-naphthyl)methanol. This suggests this compound could undergo similar microbial transformations, though its tert-butyl group may impede catabolism .
- Data Limitations: No direct data on this compound’s physicochemical properties (e.g., melting point, solubility) or toxicity are available in the provided evidence. Further studies are needed to elucidate its pharmacokinetics and environmental impact.
Biological Activity
tert-Butyl 2-Naphthyl sulfide is a compound that has garnered attention in the scientific community due to its potential biological activities. This article will explore the various aspects of its biological activity based on available research findings.
Antimicrobial Properties
Recent studies have indicated that this compound and its derivatives exhibit promising antimicrobial activities. The compound's unique structural properties allow it to interact with various molecular targets, potentially leading to therapeutic effects.
Antibacterial Activity
Research has shown that derivatives of this compound demonstrate antibacterial properties against several pathogens. A study conducted on structurally similar compounds revealed significant activity against:
- Bacillus subtilis
- Escherichia coli
The minimum inhibitory concentration (MIC) values for these bacteria were reported to be as low as 10 μg/mL, indicating potent antibacterial activity .
Antifungal Activity
While specific data on the antifungal activity of this compound is limited, related compounds in the same class have shown promising results against various fungal strains .
Anticancer Potential
One of the most intriguing aspects of this compound's biological activity is its potential anticancer properties. Studies on structurally similar compounds have revealed cytotoxic effects against several cancer cell lines.
Case Study: Cytotoxicity Against HL-60 Cells
A recent investigation into compounds sharing structural similarities with this compound demonstrated moderate activity against the HL-60 cell line, which is derived from human promyelocytic leukemia cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely tied to its structural features. Research has shown that modifications to the compound can significantly impact its effectiveness against various targets.
Effect of Substituents
A study on related compounds revealed that the presence of electron-withdrawing groups (EWG) on the sulfonyl-attached phenyl ring can increase bacterial resistance. However, strategic placement of halogens, such as chlorine, can enhance activity against certain bacterial strains .
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets through its sulfide group. This interaction can lead to the formation of reactive intermediates that modify biological molecules, potentially resulting in therapeutic effects.
Future Research Directions
While the current research on this compound is promising, there are several areas that warrant further investigation:
- Detailed studies on its specific mechanism of action against various pathogens and cancer cells.
- Exploration of potential synergistic effects when combined with other therapeutic agents.
- Investigation of its pharmacokinetics and pharmacodynamics to assess its viability as a drug candidate.
Q & A
Q. What are the established synthetic routes for tert-Butyl 2-Naphthyl sulfide, and what parameters critically influence yield and purity?
- Methodological Answer : The synthesis of this compound often involves nucleophilic substitution or sulfide bond formation. For example, silver-thiolate precursors (e.g., (4-(tert-butyl)phenyl)methanethiol silver salts) can be used to form nanoscale clusters, as demonstrated in studies involving X-ray crystallography and NMR for structural validation . Key parameters include:
- Reaction temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may risk decomposition.
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of aromatic thiols.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures purity.
Document all steps rigorously per journal guidelines, including reagent ratios, reaction times, and characterization data .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify proton environments and confirm tert-butyl group integration. Aromatic protons in the naphthyl moiety typically resonate at δ 7.2–8.5 ppm .
- X-ray Crystallography : Resolves molecular geometry and confirms sulfide bond configuration in crystalline samples .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight and purity.
- UV-Vis Spectroscopy : Monitors electronic transitions in solution (e.g., π→π* transitions in aromatic systems).
Report spectral data alongside experimental conditions (e.g., solvent, concentration) for reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal stability data for this compound across solvent systems?
- Methodological Answer : Contradictions often arise from solvent polarity, trace impurities, or decomposition pathways. To address this:
- Replicate studies : Compare thermal gravimetric analysis (TGA) in inert vs. oxidative atmospheres.
- Solvent screening : Test stability in aprotic (e.g., toluene) vs. protic (e.g., ethanol) solvents, noting decomposition products via GC-MS.
- Control experiments : Include antioxidants (e.g., BHT) to isolate radical-mediated degradation.
Reference toxicological profiles (e.g., naphthalene derivatives) for analogous decomposition mechanisms .
Q. What computational strategies are suitable for modeling the electronic structure and reactivity of this compound in catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G* basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvent interactions to assess aggregation behavior in catalytic environments.
- Reactivity Descriptors : Use Fukui indices to identify reactive regions for sulfide bond cleavage or substitution.
Validate models against experimental NMR or X-ray data .
Q. How does the steric bulk of the tert-butyl group influence the reactivity of this compound in substitution reactions?
- Methodological Answer : The tert-butyl group imposes steric hindrance, slowing nucleophilic attack at the sulfur center. To study this:
- Kinetic assays : Compare reaction rates with less hindered analogs (e.g., methyl or ethyl derivatives).
- X-ray crystallography : Analyze bond angles and distances to quantify steric effects.
- Computational modeling : Calculate steric maps (e.g., using %VBur values) to quantify spatial occupancy.
Reference hydrolytic studies of tert-butyl phosphates for analogous steric considerations .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the solubility of this compound in polar vs. nonpolar solvents?
- Methodological Answer :
- Systematic solubility testing : Prepare saturated solutions in solvents of varying polarity (e.g., hexane, chloroform, DMSO) and quantify via UV-Vis or gravimetry.
- HPLC validation : Check for impurities or degradation products that may skew solubility measurements.
- Literature cross-validation : Use databases like PubChem or Reaxys to compare logP values and Hansen solubility parameters.
Document solvent purity and temperature controls to minimize variability .
Methodological Resources
- Experimental Documentation : Follow journal guidelines for detailing synthesis, characterization, and reproducibility .
- Data Validation : Use HR-TEM or analytical ultracentrifugation to confirm nanoparticle homogeneity in solution-phase studies .
- Ethical Compliance : Address hazards (e.g., decomposition gases) with proper safety protocols and protective equipment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
